molecular formula C25H27Cl4N4+ B1238249 1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine CAS No. 21527-78-6

1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine

Cat. No. B1238249
CAS RN: 21527-78-6
M. Wt: 525.3 g/mol
InChI Key: XKWQNWOHLZAFPS-UHFFFAOYSA-N
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Description

1,1',3,3'-tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine is the cationic form of a C3 cyanine dye having 1,3-diethyl-5,6-dichloroindoleinine units at each end. It has a role as a fluorochrome. It is a cyanine dye and an indolium ion.

Scientific Research Applications

Mitochondrial Membrane Potential Analysis

1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine, also known as JC-1, is extensively used for measuring mitochondrial membrane potential (ΔΨm). This lipophilic cation specifically accumulates in mitochondria and its aggregation or monomeric forms indicate different membrane potentials, making it a crucial tool for studying mitochondrial function in various biological contexts, including apoptosis and reactive oxygen species production (De Biasi, Gibellini, & Cossarizza, 2015).

J-Aggregation Phenomenon

The dye exhibits unique properties such as the ability to form J-aggregates, which are dependent on the chain length of alkyl groups. This characteristic is significant for understanding the spectral positions and bandwidths in various applications (Rossi et al., 1995).

Molecular Structure Studies

Studies on the dye's ground and excited state behaviors reveal that it has a very rigid geometry, and the length of alkyl groups significantly affects its structure. This understanding is crucial for applications in photophysics and photochemistry (Karaca & Elmacı, 2009).

Photophysics and Thin Film Applications

The dye's aggregates, when aligned in thin films, show unique spectral responses, interpreted via Frenkel exciton formalism. This understanding contributes to applications in optoelectronics and materials science (Gülen, Atasoylu, & Özçelik, 2009).

Heterogeneity in Mitochondrial Membrane Potentials

Research using JC-1 has revealed that membrane potentials across mitochondria in a cell can be heterogeneous, even within a single mitochondrion. This insight is vital for cellular biology and bioenergetics studies (Smiley et al., 1991).

Supramolecular Structure and Self-Assembly

The dye forms novel types of J-aggregates in aqueous solution, providing insights into the supramolecular structure and self-assembly mechanisms relevant to nanotechnology and materials science (Berlepsch et al., 2004).

properties

CAS RN

21527-78-6

Product Name

1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine

Molecular Formula

C25H27Cl4N4+

Molecular Weight

525.3 g/mol

IUPAC Name

5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole

InChI

InChI=1S/C25H27Cl4N4/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4/h9-15H,5-8H2,1-4H3/q+1

InChI Key

XKWQNWOHLZAFPS-UHFFFAOYSA-N

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl

SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl

synonyms

5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine
5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylimidacarbocyanine iodide
JC-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine
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1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine
Reactant of Route 6
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine

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